5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dioxothiolan ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate linear compounds. For instance, the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of a catalyst can yield the desired pyrazole derivative . The reaction conditions often involve the use of green solvents like water and ethanol at room temperature, making the process environmentally friendly .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as alumina-silica-supported MnO2 have been employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like p38MAPK, which play a crucial role in inflammatory responses . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.
Comparison with Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: This compound shares a similar pyrazole core but differs in its substituents.
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide: Another related compound with different functional groups.
Uniqueness: 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile is unique due to its dioxothiolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c9-3-6-4-11-12(8(6)10)7-1-2-15(13,14)5-7/h4,7H,1-2,5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRZDPVDSPRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=C(C=N2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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